molecular formula C5H4NS- B1254107 Pyridine-2-thiolate

Pyridine-2-thiolate

Cat. No.: B1254107
M. Wt: 110.16 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-thiolate is the anionic form of 2-mercaptopyridine, a versatile organosulfur compound that serves as a fundamental building block in chemical research. This compound is noted for its ability to act as a potent chelating ligand for a wide range of metal ions, including ruthenium, osmium, iron, gallium, and bismuth, forming complexes with significant research value . Its metal complexes, particularly with Bi(III), Fe(III), and Ga(III), have been identified as highly promising hit compounds for the treatment of resistant tuberculosis, showcasing its importance in inorganic medicinal chemistry . Beyond bioinorganic applications, this compound is a valuable reagent in organic synthesis. It undergoes typical thiol reactions such as oxidation to form 2,2'-dipyridyl disulfide, and serves as a precursor for acylating agents . It can also be used as a protecting group for amines and imides or form a selective reducing agent . Researchers should note that the compound exhibits thiol-thione tautomerism, with the preferred form dependent on solvent, concentration, and temperature . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate care, referring to the safety data sheet for specific hazard and precautionary information.

Properties

IUPAC Name

pyridine-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NS-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalytic Applications

1.1. Heterometallic Complexes

Pyridine-2-thiolate has been utilized to synthesize novel heterometallic complexes, particularly with tin and palladium. The reaction of tin(IV) complexes with this compound ligands leads to the formation of Pd–Sn bonds, which have been characterized using X-ray crystallography and spectroscopic methods. These complexes exhibit unique electronic properties that are crucial for catalytic processes .

Table 1: Properties of this compound Bridged Tin-Palladium Complexes

Complex TypeMetal CompositionKey Characterization TechniquesNotable Properties
Sn(PyS)₂X₂Sn, PdX-ray Crystallography, Mössbauer SpectroscopyNovel Pd–Sn bonds, Unique electronic characteristics

1.2. Tungsten Acetylene Complexes

Research has shown that this compound ligands stabilize tungsten acetylene complexes, influencing their reactivity. The study demonstrated that varying the substituents on the pyridine ring affects the nucleophilic attack on acetylene, leading to the formation of carbyne and vinyl complexes. This highlights the ligand's role in tuning the reactivity of transition metal complexes .

Table 2: Reactivity of Tungsten Acetylene Complexes with this compound Ligands

Ligand TypeReaction TypeObserved ProductsKey Findings
6-MePySNucleophilic AttackCarbyne, Vinyl ComplexesHigh steric demand inhibits insertion reactions
5-NO₂-6-MePySAcetylene Insertion[W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂]Prevents insertion due to steric effects

Coordination Chemistry

This compound acts as a bifunctional nucleophile in reactions with transition metal complexes. It forms C,S-cyclometalated complexes with palladium and platinum, which can be utilized in various catalytic applications . The ability to form stable metal-ligand interactions makes this compound a valuable ligand in coordination chemistry.

Corrosion Inhibition

3.1. Performance in Acidic Environments

Recent studies have investigated the corrosion inhibition efficiency of pyridine-2-thiol in acidic solutions, particularly for brass substrates. The results indicated that an optimum concentration of 0.25 mM significantly reduced corrosion rates, achieving over 85% inhibition efficiency. Mechanistic studies revealed that pyridine-2-thiol forms a protective film on the metal surface through chemisorption, effectively blocking oxidation processes .

Table 3: Corrosion Inhibition Efficiency of Pyridine-2-thiol on Brass

Concentration (mM)Corrosion Current (µA/cm²)Inhibition Efficiency (%)
0260
0.251.8>85
Higher than 0.25VariableDecreased efficiency

Chemical Reactions Analysis

Chemical Reactions of Pyridine-2-thiolate

This compound exhibits a range of chemical reactions that can be categorized into several types:

Substitution Reactions

This compound can engage in substitution reactions with electrophiles. Common electrophiles include:

  • Alkyl Halides : The thiol group can react with alkyl halides to form thioethers.

  • Acyl Chlorides : Reaction with acyl chlorides leads to the formation of thioesters.

Oxidation Reactions

The thiol group can undergo oxidation to yield various products:

  • Disulfides : this compound can oxidize to form 2,2'-dipyridyl disulfide, often catalyzed by amines or other oxidizing agents.

  • Sulfoxides : Under certain conditions, oxidation can lead to the formation of sulfoxides.

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms. This property allows it to form stable complexes with various metal ions:

  • Ruthenium Complexes : this compound has been shown to form trinuclear complexes with ruthenium when reacted with [Ru(CO)₃] compounds, leading to interesting catalytic properties .

  • Tungsten Complexes : Studies have demonstrated that tungsten acetylene complexes stabilized by this compound ligands exhibit unique reactivity towards oxidation and acetylene insertion, influenced by the electronic and steric properties of substituents on the thiolate .

Condensation Reactions

This compound can undergo condensation reactions with carbonyl compounds to form various heterocyclic compounds such as thiazolidines or thiazoles. This reaction is significant in organic synthesis for constructing complex molecular architectures .

Ring Closure Reactions

Under specific conditions, this compound can participate in ring closure reactions, leading to the formation of new cyclic structures that are valuable in synthetic organic chemistry.

Data Tables of Reaction Products

The following tables summarize key reaction types and their products involving this compound:

Substitution Reaction Products

ElectrophileProduct TypeExample Reaction
Alkyl HalidesThioetherThis compound + R-X → R-S-Py
Acyl ChloridesThioesterThis compound + RCOCl → RCO-S-Py

Oxidation Reaction Products

Oxidizing AgentProduct TypeExample Reaction
Hydrogen PeroxideDisulfide2 PySH → PyS-S-Py + H₂O
Pyridine-N-OxideSulfoxidePySH + PyN=O → PyS(O)-Py + H₂O

Coordination Complexes

Metal IonComplex TypeExample
RutheniumTrinuclear Complex[Ru₃(µ-H)(µ-pyS)(CO)₉]
TungstenAcetylene Complex[W(CO)(C₂H₂)(PyS)₂]

Preparation Methods

Reaction Mechanism and Optimization

The primary step entails reacting 2-chloropyridine-N-oxide or 2-bromopyridine-N-oxide with NaSH in an aqueous medium below 70°C to prevent exothermic side reactions. A molar ratio of 1:1 to 1.25 (NaSH to halopyridine-N-oxide) ensures complete conversion to 2-mercaptopyridine-N-oxide, which is then treated with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to form sodium pyrithione. The final step involves metathesis with zinc salts (e.g., ZnCl₂) to yield zinc pyrithione, a stabilized form of this compound.

Critical parameters include:

  • Temperature control : Maintaining the reaction below 70°C minimizes by-products like 2-hydroxypyridine-N-oxide.

  • Base selection : Na₂CO₃ alone yields superior results (85–90% purity) compared to NaOH mixtures, which promote hydrolysis.

  • Solvent system : Aqueous media with a 2:15 water-to-substrate ratio balances solubility and cost efficiency.

Scalability and Industrial Relevance

This method’s scalability is evidenced by its adoption in commercial antifungal agents. However, challenges persist in eliminating trace metal contaminants, necessitating post-synthetic purification via recrystallization or column chromatography.

Heterocyclization Reactions with Thiourea and Carbon Disulfide

Heterocyclization strategies offer a versatile route to this compound derivatives, particularly when fused with pyrimidine or benzimidazole systems. A 2017 review highlighted the condensation of α,β-unsaturated ketones with thiourea as a key pathway to annulated 2-mercaptopyrimidines, which can be functionalized further.

Condensation with Thiourea

Abdalla et al. demonstrated that reacting α,β-unsaturated ketones with thiourea under acidic conditions yields steroidal 2-mercaptopyrimidines (Scheme 3 in). For example, cholest-5-en-3β-yl-4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized in 72% yield, showcasing the method’s adaptability to bulky substrates.

Carbon Disulfide-Mediated Cyclization

Carbon disulfide (CS₂) serves as a sulfur source in [4+2] and [5+1] heterocyclizations. Hardtmann’s synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione involved treating 1,3-diamines with CS₂ in basic media, achieving 68% yield after refluxing for 12 hours (Scheme 8 in). Similarly, Jefferson et al. utilized CS₂ in a [5+1] cyclization to synthesize ribosylpyrophosphate 2-mercapto-1,N⁶-ethenoadenosine diphosphate, a nucleotide analog with antiviral potential.

Ligand Substitution in Metal Complexes

This compound’s ligand properties have been exploited to synthesize transition metal complexes, offering insights into its preparative chemistry. A 2021 study on tungsten acetylene complexes revealed that this compound ligands stabilize both W(II) and W(IV) oxidation states, with steric and electronic modifications dictating reactivity.

Tungsten(II) Complex Synthesis

Reacting [WBr₂(CO)₃(MeCN)₂] with potassium this compound (KPyS) in acetonitrile yields [W(CO)(C₂H₂)(PyS)₂] (2a ), where PyS ligands adopt a μ-η²-binding mode. Electron-withdrawing substituents (e.g., NO₂) on the pyridine ring slow acetylene insertion, enabling isolation of stable intermediates (e.g., 2c in 80% yield).

Oxidation to Tungsten(IV) Derivatives

Treatment of W(II) complexes with pyridine-N-oxide (PyNO) generates W(IV) oxido derivatives like [WO(C₂H₂)(SN)₂] (4a–d ). The nitro-substituted 2c oxidizes rapidly (10 minutes) due to reduced π-back-donation, as evidenced by IR spectroscopy (ν(CO) = 1919 cm⁻¹ vs. 1891 cm⁻¹ for non-nitrated analogs).

Oxidation and Modification of Thiolate Ligands

Post-synthetic modifications expand this compound’s utility. For instance, S-methylation of 3,4-dihydrobenzoimidazo[1,2-c]pyrimidine-1(2H)-thione (60 ) with methyl iodide yields 61 , which undergoes hydrazide coupling to form tetracyclic benzimidazoles (62 ) in 65–78% yield (Scheme 16 in).

Alkylation and Alcoholysis

Danswan et al. demonstrated that alkylating 2-thioxopyrrolo[3,2-d]pyrimidin-4(5H)-one (56 ) with methyl iodide, followed by alcoholysis with NaOMe, produces 2-methoxy derivatives (58 ) with enhanced solubility (Scheme 15 in).

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYield (%)Key AdvantageReference
Halopyridine-N-oxide + NaSH2-ClPyNO, NaSH, Na₂CO₃<70°C, aqueous85–90Scalable, low cost
Thiourea condensationα,β-unsaturated ketones, thioureaHCl, reflux65–75Modular annulated products
CS₂ cyclization1,3-diamines, CS₂KOH, reflux60–70Access to fused heterocycles
W(II) complexation[WBr₂(CO)₃(MeCN)₂], KPySMeCN, C₂H₂ flush70–80Stabilizes reactive intermediates

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Models acetylene insertion into W–S bonds, revealing transition states and activation energies (e.g., η²-acetylene to metallacyclopropene conversion ).
  • QM/MM hybrid methods : Simulate solvent effects and ligand dynamics in catalytic cycles (e.g., CO₂ hydration in ionic liquids ).
    Best practices :
  • Benchmark computational results against experimental crystallographic data (e.g., W–C bond lengths in η²-acetylene complexes ).
  • Use software like Gaussian or ORCA with B3LYP functionals for accuracy .

How can researchers design this compound complexes to mimic enzymatic activity, such as acetylene hydratase?

Advanced Research Question
Bioinspired design principles include:

  • Mimicking tungsten active sites : Use PyS ligands to replicate the W(IV)-oxo core and η²-acetylene binding geometry observed in enzymes .
  • Incorporating secondary coordination sphere effects : Add hydrogen-bond donors (e.g., –OH groups) to stabilize intermediates .
    Experimental validation :
  • Compare catalytic turnover numbers (TONs) with native enzymes.
  • Use XAS (X-ray absorption spectroscopy) to probe metal oxidation states during catalysis .

What are the critical considerations for applying the PICOT framework to this compound research?

Q. Methodological Guidance

  • Population (P) : Define the system (e.g., "W(II) complexes with 6-MePyS ligands").
  • Intervention (I) : Specify the reaction (e.g., "acetylene insertion under oxidative conditions").
  • Comparison (C) : Contrast with alternative ligands (e.g., 3-ClPyS vs. 4-MePyS).
  • Outcome (O) : Quantify success (e.g., "C–C bond elongation >1.3 Å").
  • Time (T) : Track reaction kinetics (e.g., "acetylene release over 24 hours") .

How should researchers address challenges in reproducibility when synthesizing this compound complexes?

Q. Methodological Guidance

  • Standardize ligand synthesis : Use anhydrous conditions and characterize ligands via ¹H NMR before complexation .
  • Control crystallization parameters : Slow diffusion of hexane into THF solutions yields high-quality single crystals for X-ray studies .
  • Document fluxional behavior : Note dynamic NMR effects (e.g., room-temperature ligand exchange in [W(CO)₃(PyS)₂]) .

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